Nicotinaldehyde has been implicated in the pathogenesis of Parkinson's disease. Studies suggest it may contribute to the formation of Lewy bodies, protein aggregates linked to the disease. Researchers are investigating its role in neurodegeneration and exploring its potential as a biomarker for the disease [].
Some studies have shown that nicotinaldehyde possesses antibacterial properties. Research suggests it may be effective against certain bacterial strains, including those resistant to conventional antibiotics []. However, further investigation is needed to determine its efficacy and potential for development into therapeutic agents.
Nicotinaldehyde serves as a valuable building block in organic synthesis. Its reactive aldehyde group allows for further chemical modifications, making it a versatile starting material for the synthesis of various complex molecules with potential applications in drug discovery and material science.
Nicotinaldehyde is an intermediate product in the metabolism of nicotine, the addictive component of tobacco. Research on nicotinaldehyde can contribute to a better understanding of nicotine's effects on the body and the development of smoking cessation strategies [].
3-Pyridinecarboxaldehyde, also known as nicotinaldehyde or pyridine-3-carbaldehyde, is an organic compound with the molecular formula C₆H₅NO and a molecular weight of 107.11 g/mol. It is classified as a pyridine carboxaldehyde, characterized by a pyridine ring substituted with a formyl group at the third position. This compound appears as a clear to light brown liquid and is known for its distinct aromatic properties. It is not naturally occurring but can be found in individuals exposed to it or its derivatives .
Several methods have been developed for synthesizing 3-pyridinecarboxaldehyde:
3-Pyridinecarboxaldehyde finds applications in several fields:
Research into the interactions of 3-pyridinecarboxaldehyde has highlighted its potential effects on biological systems:
3-Pyridinecarboxaldehyde shares structural similarities with other pyridine derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Pyridine-2-carboxaldehyde | C₆H₅NO | Substituted at position 2; distinct reactivity |
| Pyridine-4-carboxaldehyde | C₆H₅NO | Substituted at position 4; different pharmacological properties |
| Nicotinic Acid | C₆H₇NO₂ | Carboxylic acid form; more polar and water-soluble |
| Nicotine | C₁₀H₁₄N₂ | Alkaloid form; exhibits significant pharmacological activity |
The unique positioning of the formyl group at the third carbon distinguishes 3-pyridinecarboxaldehyde from its isomers, influencing both its chemical reactivity and biological activity compared to other similar compounds.
Flammable;Corrosive;Irritant;Health Hazard